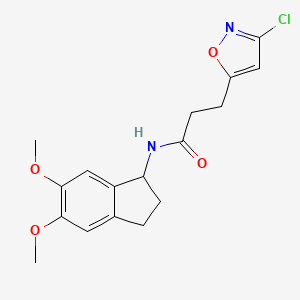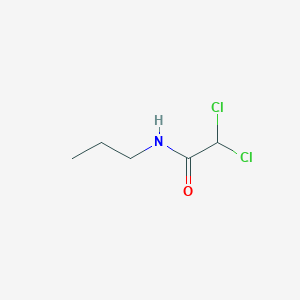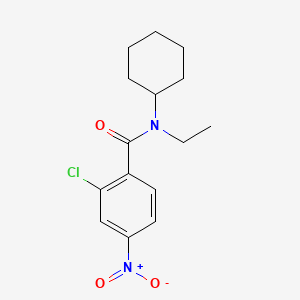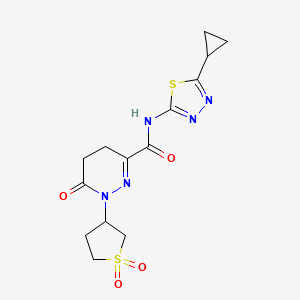
3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure combining an oxazole ring, a chlorinated substituent, and a dimethoxyindan moiety, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide and a chlorinating agent like thionyl chloride.
Introduction of the Chlorine Atom: Chlorination of the oxazole ring is achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of the Indan Moiety: The indan derivative, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, is synthesized separately and then coupled with the chlorinated oxazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Propanamide Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indan moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the oxazole ring or the amide linkage, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the oxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Formation of alcohols or amines from the oxazole ring or amide linkage.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound may serve as a probe to study the interactions of oxazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways, such as anti-inflammatory or anticancer agents, due to the presence of the oxazole ring and the indan moiety.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique chemical properties can be exploited.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring may interact with active sites of enzymes, while the indan moiety could enhance binding affinity through hydrophobic interactions. The exact pathways would depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-1,2-oxazol-5-yl)-N-(2,3-dihydro-1H-inden-1-yl)propanamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-1H-inden-1-yl)propanamide: Contains a fully aromatic indan moiety, which may alter its chemical properties.
Uniqueness
The presence of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl group in 3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide provides unique steric and electronic properties, potentially enhancing its interactions with biological targets and its overall chemical reactivity.
Properties
Molecular Formula |
C17H19ClN2O4 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C17H19ClN2O4/c1-22-14-7-10-3-5-13(12(10)9-15(14)23-2)19-17(21)6-4-11-8-16(18)20-24-11/h7-9,13H,3-6H2,1-2H3,(H,19,21) |
InChI Key |
JBEFPEADQOZQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=CC(=NO3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11023952.png)
![N-{(2S)-1-oxo-1-[(3-phenylpropyl)amino]propan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023957.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023964.png)
![ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate](/img/structure/B11023974.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11023979.png)
![N-[4-(heptylsulfamoyl)phenyl]acetamide](/img/structure/B11023986.png)


![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11024006.png)
![3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide](/img/structure/B11024014.png)
![[4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B11024022.png)
![Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11024024.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11024031.png)
